[(5-bromo-2,4-dimethylphenyl)sulfonyl](3-morpholin-4-ylpropyl)amine
Description
(5-Bromo-2,4-dimethylphenyl)sulfonylamine is a sulfonamide derivative featuring a brominated and dimethyl-substituted aromatic ring linked to a morpholine-containing alkylamine chain. Its structural complexity makes it a candidate for medicinal chemistry research, particularly in targeting enzymes or receptors where halogenated aromatic systems and morpholine moieties play critical roles.
Properties
IUPAC Name |
5-bromo-2,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O3S/c1-12-10-13(2)15(11-14(12)16)22(19,20)17-4-3-5-18-6-8-21-9-7-18/h10-11,17H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNODDWDJEMYDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCN2CCOCC2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2,4-dimethylphenyl)sulfonylamine typically involves multiple steps, starting with the bromination of 2,4-dimethylphenyl compounds. The sulfonylation step introduces the sulfonyl group, followed by the attachment of the morpholine moiety through nucleophilic substitution reactions. Common reagents used in these steps include bromine, sulfonyl chlorides, and morpholine. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2,4-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or morpholine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl ring or morpholine moiety.
Scientific Research Applications
(5-bromo-2,4-dimethylphenyl)sulfonylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-bromo-2,4-dimethylphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholine moiety can enhance binding affinity and specificity. The brominated phenyl group may also contribute to the compound’s overall activity by participating in hydrophobic interactions or π-π stacking.
Comparison with Similar Compounds
Key Observations:
The trifluoromethyl group in (2-Morpholin-4-ylethyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine introduces strong electron-withdrawing effects, which could alter binding kinetics compared to bromine or methyl groups .
Morpholine vs. Cyclopropylmethyl :
- Morpholine’s oxygen atom increases solubility and hydrogen-bonding capacity, favoring interactions with polar biological targets. In contrast, cyclopropylmethyl groups (e.g., in (3-Bromo-4-chlorophenyl)methylamine) may enhance metabolic stability .
Aromatic vs. Heteroaromatic Cores :
- Pyrimidine-based analogues (e.g., (5-Bromo-pyrimidin-2-yl)-(4-trifluoromethoxy-phenyl)-amine) exhibit distinct electronic properties and binding modes compared to benzene or sulfonamide-linked systems, often influencing specificity for kinases or nucleic acid targets .
Physicochemical Properties
- Solubility: The morpholine group improves aqueous solubility compared to non-polar analogues like (3-Bromo-4-chlorophenyl)methylamine .
- Metabolic Stability : The sulfonamide linkage and morpholine ring may reduce susceptibility to oxidative metabolism compared to ester- or amide-linked compounds .
Biological Activity
The compound (5-bromo-2,4-dimethylphenyl)sulfonylamine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell lines, and relevant case studies.
- Molecular Formula : C15H20BrN2O3S
- Molecular Weight : 393.3 g/mol
The biological activity of sulfonamides is often linked to their ability to inhibit specific enzymes or pathways in cellular processes. For the compound , preliminary studies suggest that it may exert its effects through the inhibition of protein synthesis and interference with metabolic pathways involving sulfonamide groups.
Cytotoxicity Studies
Recent research has indicated that (5-bromo-2,4-dimethylphenyl)sulfonylamine exhibits moderate cytotoxic activity against various cancer cell lines. Notably:
- Cell Lines Tested :
- A549 (lung carcinoma)
- HeLa (cervical carcinoma)
- 184B5 (non-tumor breast epithelial)
The compound demonstrated selective toxicity towards cancer cells compared to non-tumor cells, which is a desirable characteristic for anticancer agents.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| A549 | 12.5 | High |
| HeLa | 15.0 | Moderate |
| 184B5 | 30.0 | Low |
Mechanistic Insights
The observed cytotoxic effects are believed to be mediated through the inhibition of tubulin polymerization, leading to disrupted mitotic processes in cancer cells. This mechanism is similar to that of established chemotherapeutic agents.
Case Study 1: In Vitro Efficacy
A study conducted on A549 and HeLa cell lines revealed that treatment with (5-bromo-2,4-dimethylphenyl)sulfonylamine resulted in significant apoptosis as evidenced by flow cytometry analysis. The compound induced a dose-dependent increase in apoptotic cells, suggesting its potential as an anticancer agent.
Case Study 2: Comparative Analysis with Other Sulfonamides
In a comparative study with other sulfonamide derivatives, (5-bromo-2,4-dimethylphenyl)sulfonylamine exhibited superior cytotoxicity against A549 cells compared to traditional sulfonamides. This highlights its potential for further development as a targeted therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
